
2-(2-Piperidinyl)ethyl propyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Piperidinyl)ethyl propyl ether is an organic compound with the molecular formula C10H21NO. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Méthodes De Préparation
The most common method for preparing ethers, including 2-(2-Piperidinyl)ethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Industrial production methods often involve the sulfuric-acid-catalyzed reaction of alcohols, although this method is limited to primary alcohols .
Analyse Des Réactions Chimiques
Ethers, including 2-(2-Piperidinyl)ethyl propyl ether, are generally unreactive towards most reagents, making them excellent solvents for reactions. they can undergo cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether . The major products formed from these reactions are alcohols and alkyl halides .
Applications De Recherche Scientifique
2-(2-Piperidinyl)ethyl propyl ether and its derivatives are used extensively in scientific research due to their biological activity. Piperidine derivatives are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. They are used in the synthesis of various biologically active compounds, including substituted piperidines, spiropiperidines, and piperidinones . These compounds have applications in chemistry, biology, medicine, and industry, particularly in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-(2-Piperidinyl)ethyl propyl ether involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on the central nervous system and can modulate neurotransmitter activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
2-(2-Piperidinyl)ethyl propyl ether can be compared with other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share the piperidine ring structure but differ in their substituents and functional groups, which can significantly affect their biological activity and applications . The uniqueness of this compound lies in its specific ether linkage and the resulting chemical properties.
Propriétés
Numéro CAS |
946760-63-0 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
2-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-6-10-5-3-4-7-11-10/h10-11H,2-9H2,1H3 |
Clé InChI |
XQPFMRFBEAVADW-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
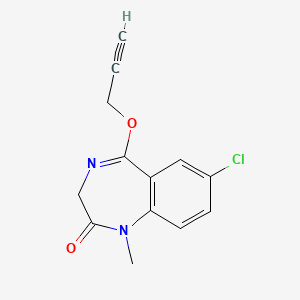
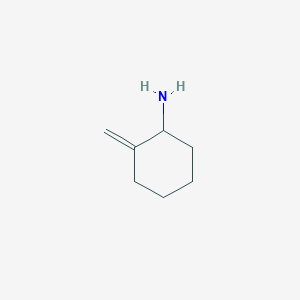
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
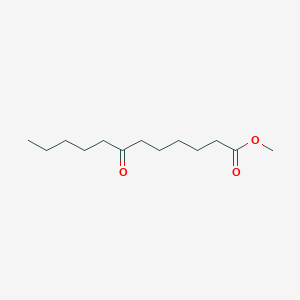
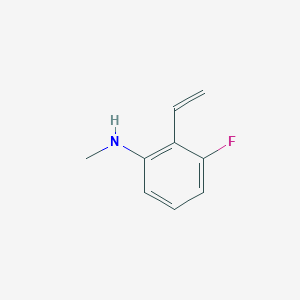
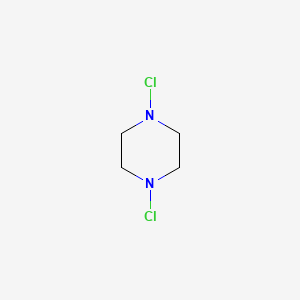


![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)

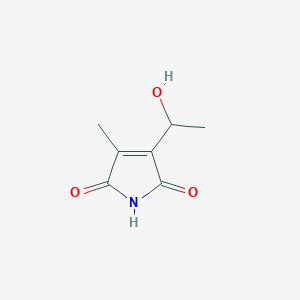
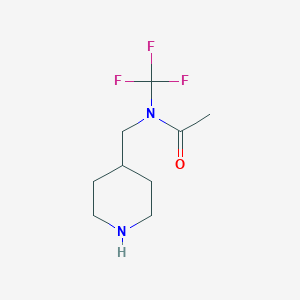
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
